2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid
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Overview
Description
2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid is an organic compound with the molecular formula C15H12N2O2 It is characterized by the presence of a cyano group (–CN) and a pyridyl group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pyridyl group can enhance binding affinity to certain targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 2-Cyano-3-[3-(2-pyridyl)phenyl]acrylic Acid
- 2-Cyano-3-[3-(2-pyridyl)phenyl]butanoic Acid
- 2-Cyano-3-[3-(2-pyridyl)phenyl]pentanoic Acid
Comparison: 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid is unique due to its specific structural arrangement, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-cyano-3-(3-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C15H12N2O2/c16-10-13(15(18)19)9-11-4-3-5-12(8-11)14-6-1-2-7-17-14/h1-8,13H,9H2,(H,18,19) |
InChI Key |
UDHZHXZNFCMQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC(C#N)C(=O)O |
Origin of Product |
United States |
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